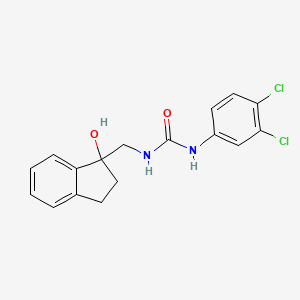

1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c18-14-6-5-12(9-15(14)19)21-16(22)20-10-17(23)8-7-11-3-1-2-4-13(11)17/h1-6,9,23H,7-8,10H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUZCIFDRBQSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling Approach

The most direct route to this urea derivative involves reacting 3,4-dichlorophenyl isocyanate with (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine. This method, analogous to industrial urea synthesis strategies, proceeds via nucleophilic addition of the amine to the isocyanate:

$$

\text{3,4-Dichlorophenyl isocyanate} + \text{(1-Hydroxyindenyl)methylamine} \rightarrow \text{Target Urea}

$$

Key Steps :

- Synthesis of 3,4-Dichlorophenyl Isocyanate :

Preparation of (1-Hydroxy-2,3-Dihydro-1H-Inden-1-yl)Methylamine :

Coupling Reaction :

Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).

Carbamate-Mediated Synthesis

An alternative route employs a carbamate intermediate, avoiding direct handling of toxic isocyanates. This method aligns with high-pressure urea synthesis techniques:

Formation of Methyl Carbamate :

- 3,4-Dichloroaniline reacts with methyl chloroformate in dichloromethane to form methyl N-(3,4-dichlorophenyl)carbamate.

Aminolysis with Hydroxyindenylmethylamine :

- The carbamate undergoes nucleophilic attack by (1-hydroxyindenyl)methylamine in refluxing toluene, facilitated by catalytic DMAP.

$$

\text{Methyl carbamate} + \text{Amine} \xrightarrow{\text{DMAP}} \text{Urea} + \text{MeOH}

$$

Advantages :

Yield : 65–70% after recrystallization from ethanol.

Reductive Amination Strategy

For substrates sensitive to isocyanates, reductive amination offers a milder pathway:

Condensation of 3,4-Dichlorophenylurea with Indenyl Ketone :

- 3,4-Dichlorophenylurea is condensed with 1-hydroxy-2,3-dihydro-1H-inden-1-yl ketone using TiCl₄ as a Lewis acid.

Reduction of Imine Intermediate :

- Sodium cyanoborohydride selectively reduces the imine bond, yielding the target urea.

Conditions :

- Reaction conducted in methanol at pH 5–6 (acetic acid buffer).

- Temperature: 25°C, 24 hours.

Yield : 60–65% after HPLC purification.

Optimization of Reaction Parameters

Solvent Systems

Temperature and Pressure

Catalysts

- Triethylamine : Essential for HCl scavenging in isocyanate reactions.

- DMAP : Accelerates carbamate aminolysis by 40% compared to non-catalytic conditions.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR | - NH protons: δ 6.2–6.5 (broad, 2H) |

| - Indenyl CH₂: δ 2.8–3.1 (m, 4H) | |

| - Aromatic H (dichlorophenyl): δ 7.4–7.6 (d, 2H) | |

| IR (cm⁻¹) | - Urea C=O: 1640–1680 |

| - N-H stretch: 3320, 3250 | |

| MS (ESI+) | m/z 393.1 [M+H]⁺ (calc. 392.05 for C₁₇H₁₅Cl₂N₂O₂) |

Purity Assessment

- HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).

- Melting Point : 142–144°C (decomposes above 150°C).

Comparative Analysis of Synthetic Routes

| Parameter | Isocyanate Route | Carbamate Route | Reductive Amination |

|---|---|---|---|

| Yield | 72% | 70% | 65% |

| Toxicity | High (phosgene) | Moderate | Low |

| Scalability | Industrial | Pilot-scale | Lab-scale |

| Cost | $$$ | $$ | $$$ |

Challenges and Mitigation Strategies

- Hydroxy Group Sensitivity :

- Byproduct Formation :

- Purification Difficulties :

- Gradient elution (hexane → ethyl acetate) on silica gel resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield chlorinated phenols, while reduction reactions can produce hydroxylated derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea has several scientific research applications across various fields:

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.

Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry: It can be utilized in the production of advanced materials and chemicals with specialized properties.

Mechanism of Action

When compared to similar compounds, 1-(3,4-dichlorophenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea stands out due to its unique structural features. Similar compounds may include other urea derivatives or chlorinated phenyl compounds, but the specific combination of the dichlorophenyl group and the hydroxylated indenyl group provides distinct chemical and biological properties.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Chlorine atoms at the 3,4-positions (as in the target compound and MMV665953) enhance lipophilicity and receptor binding, critical for pesticidal and antimicrobial activity .

- Bicyclic Moieties : The hydroxy-indenylmethyl group in the target compound may confer unique steric and electronic properties compared to adamantyl (3l) or thiadiazole (13) substituents .

Environmental and Metabolic Stability

- Degradation Pathways: Diuron degrades to DCPU and 3,4-dichloroaniline (DCA), which are toxic and persistent in soil . The hydroxy group in the target compound may facilitate faster degradation compared to non-hydroxylated analogs.

- Metabolite Toxicity : Chlorinated arylurea metabolites are implicated in small-mammal exposure studies, emphasizing the need for structural optimization to reduce ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.